molecular formula C7H3ClN2O2S B11886670 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B11886670
M. Wt: 214.63 g/mol
InChI Key: NSVONJCRKTWGCE-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method is the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthetic approaches to ensure high yields and purity. The Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method, yielding the desired product in 63-71% .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus trichloride for reduction and various nucleophiles for substitution reactions . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its structure. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

4-chlorothieno[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2S/c8-4-3-1-2-13-6(3)10-5(9-4)7(11)12/h1-2H,(H,11,12)

InChI Key

NSVONJCRKTWGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)C(=O)O)Cl

Origin of Product

United States

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